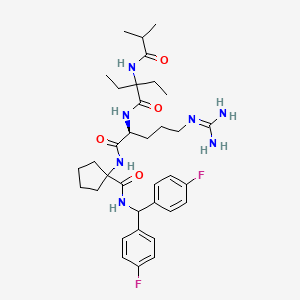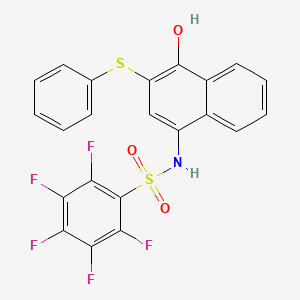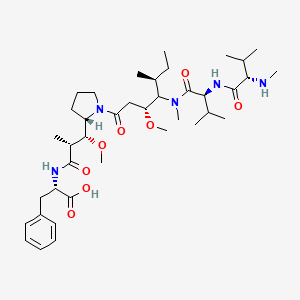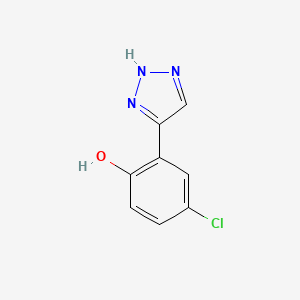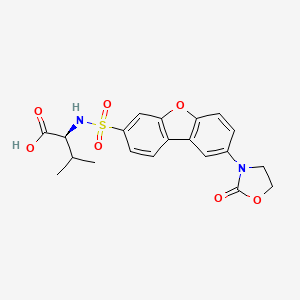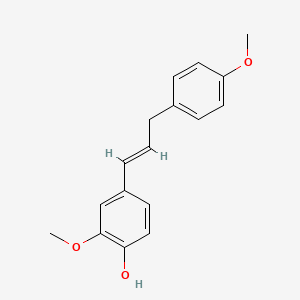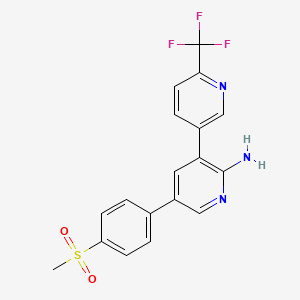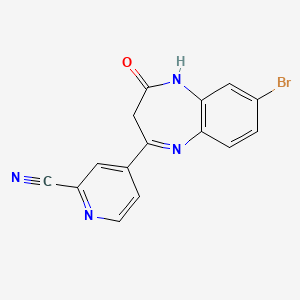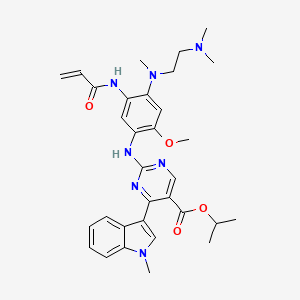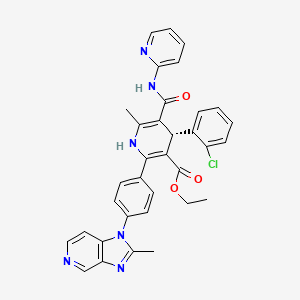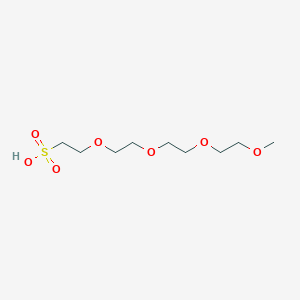
m-PEG4-スルホン酸
概要
説明
m-PEG4-sulfonic acid is a polyethylene glycol (PEG)-based linker that contains a sulfonic acid group. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system within cells . The compound has a molecular formula of C9H20O7S and a molecular weight of 272.32 g/mol .
科学的研究の応用
m-PEG4-sulfonic acid has a wide range of applications in scientific research, including:
作用機序
Target of Action
m-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
m-PEG4-sulfonic acid acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase with the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The primary biochemical pathway involved in the action of m-PEG4-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, m-PEG4-sulfonic acid (via PROTACs) can selectively influence this pathway to degrade specific proteins .
Pharmacokinetics
As a polyethylene glycol (peg) derivative, it is expected to increase the water solubility of compounds in aqueous media
Result of Action
The result of the action of m-PEG4-sulfonic acid is the selective degradation of target proteins . By enabling the design of PROTACs that can target specific proteins for degradation, m-PEG4-sulfonic acid can potentially influence a wide range of cellular processes, depending on the identity of the target protein .
Action Environment
The action of m-PEG4-sulfonic acid is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability and efficacy of the PROTACs in which m-PEG4-sulfonic acid is used . .
生化学分析
Biochemical Properties
m-PEG4-sulfonic acid plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . m-PEG4-sulfonic acid, as a linker, facilitates the interaction between these two ligands, leading to the selective degradation of target proteins .
Cellular Effects
The effects of m-PEG4-sulfonic acid on cells are primarily through its role in PROTACs. By facilitating the formation of PROTACs, m-PEG4-sulfonic acid indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of m-PEG4-sulfonic acid is through its role as a linker in PROTACs . It enables the binding interactions between the E3 ubiquitin ligase ligand and the target protein ligand, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects can be inferred from the stability and degradation of PROTACs .
Dosage Effects in Animal Models
As a component of PROTACs, its effects can be inferred from the dosage-dependent effects of PROTACs .
Metabolic Pathways
As a component of PROTACs, its involvement in metabolic pathways can be inferred from the metabolic pathways of PROTACs .
Transport and Distribution
As a component of PROTACs, its transport and distribution can be inferred from the transport and distribution of PROTACs .
Subcellular Localization
As a component of PROTACs, its subcellular localization can be inferred from the subcellular localization of PROTACs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-sulfonic acid typically involves the reaction of a PEG derivative with a sulfonating agent. One common method is the esterification of a PEG derivative with a sulfonic acid group. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of m-PEG4-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch processes, with careful monitoring of temperature, pH, and reaction time to optimize yield and purity .
化学反応の分析
Types of Reactions
m-PEG4-sulfonic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Halogenation: Reaction with halogens to introduce halogen atoms.
Substitution: Replacement of the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.
Halogenation: Uses halogenating agents like chlorine or bromine.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield a methyl ester derivative of m-PEG4-sulfonic acid .
類似化合物との比較
Similar Compounds
m-PEG4-carboxylic acid: Another PEG-based linker with a carboxylic acid group.
m-PEG4-amine: Contains an amine group instead of a sulfonic acid group.
m-PEG4-alcohol: Features a hydroxyl group as the functional group.
Uniqueness
m-PEG4-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties such as increased water solubility and the ability to participate in a variety of chemical reactions. This makes it particularly useful in the synthesis of PROTACs and other advanced materials .
特性
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLNKYKZGYOWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



